URAT1 Selectivity vs. Benzbromarone
Epaminurad demonstrates superior selectivity for URAT1 compared to benzbromarone, which non-selectively inhibits OAT1 and OAT3 [1]. In HEK293 cells overexpressing human transporters, Epaminurad inhibited URAT1 with a Ki of 57 nM, while showing 130-fold and 42-fold lower affinity for OAT1 (Ki = 7.2 μM) and OAT3 (Ki = 2.4 μM), respectively [1]. In contrast, benzbromarone inhibited URAT1, OAT1, and OAT3 with comparable potency, lacking this degree of selectivity [2].
| Evidence Dimension | Inhibitory constant (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | URAT1 Ki = 57 nM; OAT1 Ki = 7.2 μM; OAT3 Ki = 2.4 μM |
| Comparator Or Baseline | Benzbromarone: URAT1 Ki ~ similar to OAT1/OAT3 (non-selective) |
| Quantified Difference | Epaminurad exhibits >100-fold selectivity for URAT1 over OAT1 and OAT3; benzbromarone shows no significant selectivity. |
| Conditions | HEK293 cells transiently expressing human URAT1, OAT1, or OAT3; uptake of radiolabeled urate or PAH |
Why This Matters
High selectivity for URAT1 over OAT1/OAT3 is critical for maximizing uricosuric efficacy while minimizing interference with renal secretory pathways, a key differentiator in drug candidate selection for gout research.
- [1] Ahn SO, et al. Stronger Uricosuric Effects of the Novel Selective URAT1 Inhibitor UR-1102 Lowered Plasma Urate in Tufted Capuchin Monkeys to a Greater Extent than Benzbromarone. J Pharmacol Exp Ther. 2016 Apr;357(1):157-66. View Source
- [2] SAT0356 The Therapeutic Efficacy of the Novel Uricosuric Agent UR-1102 for Hyperuricemia and Gout. Ann Rheum Dis. 2013;72(Suppl 3):A714. View Source
